4-chloro-1H-benzimidazole-2-carboxylic acid
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Overview
Description
4-chloro-1H-benzimidazole-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 4-position and a carboxylic acid group at the 2-position of the benzimidazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1H-benzimidazole-2-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with 4-chlorobenzoic acid under acidic conditions, followed by cyclization to form the benzimidazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1H-benzimidazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Benzimidazole alcohols or aldehydes.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
4-chloro-1H-benzimidazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-chloro-1H-benzimidazole-2-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antibacterial activity. Additionally, the compound can interfere with the synthesis of nucleic acids and proteins, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzimidazole: Known for its antimicrobial properties.
5,6-dimethylbenzimidazole: A component of vitamin B12.
2-mercaptobenzimidazole: Used as an antioxidant in rubber production
Uniqueness
4-chloro-1H-benzimidazole-2-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which impart distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields .
Properties
Molecular Formula |
C8H5ClN2O2 |
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Molecular Weight |
196.59 g/mol |
IUPAC Name |
4-chloro-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-2-1-3-5-6(4)11-7(10-5)8(12)13/h1-3H,(H,10,11)(H,12,13) |
InChI Key |
SAEHEIKDRGQXJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(N2)C(=O)O |
Origin of Product |
United States |
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